molecular formula C10H18O6 B155694 Diisopropyl d-tartrate CAS No. 62961-64-2

Diisopropyl d-tartrate

Cat. No. B155694
CAS RN: 62961-64-2
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-YUMQZZPRSA-N
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Description

Diisopropyl d-tartrate is a chiral compound that has been utilized as a chiral auxiliary in various asymmetric syntheses. It contains two chiral centers which can be incorporated into target molecules, providing a way to control the stereochemistry of the resulting compounds. This compound plays a crucial role in the stereoselective construction of complex molecules, as demonstrated in the total syntheses of natural products such as secosyrins and syributins .

Synthesis Analysis

The synthesis of diisopropyl d-tartrate involves its incorporation into target molecules with precise control over the stereochemistry. In the total syntheses of (+)-secosyrins 1 and 2, as well as (+)-syributins 1 and 2, diisopropyl d-tartrate's chiral centers were successfully integrated into the spiro skeleton of these compounds using an alkyne-cobalt complex strategy. This approach not only established the relative and absolute stereochemistry of the natural products but also highlighted the versatility of diisopropyl d-tartrate as a chiral building block .

Molecular Structure Analysis

The molecular structure of diisopropyl d-tartrate, with its two chiral centers, allows for its application in asymmetric synthesis. The stereochemistry of these centers is crucial for the compound's ability to induce chirality in other molecules during chemical reactions. The precise arrangement of atoms within diisopropyl d-tartrate is what enables it to be used as a chiral auxiliary, influencing the outcome of stereoselective reactions .

Chemical Reactions Analysis

Diisopropyl d-tartrate has been employed in various chemical reactions to achieve high enantioselectivity. For instance, it was used as a chiral auxiliary in the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to an achiral allyl alcohol, resulting in the formation of (R)-2-isoxazolines with high enantioselectivity . Additionally, it facilitated the asymmetric nucleophilic addition of a Reformatsky-type reagent to imines, leading to the production of β-amino acid ester derivatives with excellent enantioselectivities . These examples demonstrate the compound's effectiveness in asymmetric synthesis, providing a reliable method for constructing chiral molecules.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of diisopropyl d-tartrate, its role in synthesis suggests that it is a stable and reactive compound under the conditions used for these reactions. Its ability to act as a chiral auxiliary implies that it has specific functional groups that can interact with various reagents and catalysts to facilitate the formation of chiral products. The physical properties such as solubility, melting point, and boiling point would be typical of small organic molecules, but these would need to be determined experimentally or sourced from additional literature not provided here.

Scientific Research Applications

Asymmetric 1,3-Dipolar Cycloaddition

Diisopropyl d-tartrate has been utilized in asymmetric 1,3-dipolar cycloadditions. For instance, it was used as a chiral auxiliary in the asymmetric cycloaddition of azomethine imines to homoallylic alcohols, producing optically active trans-pyrazolidines with excellent regio-, diastereo-, and enantioselectivities (Tanaka et al., 2010). Similarly, it aided in the synthesis of 2-isoxazolines via asymmetric cycloaddition of a nitrile oxide to an achiral allyl alcohol, achieving high enantioselectivity (UkajiYutaka et al., 1993).

Stereocontrolled Total Synthesis

Diisopropyl D-tartrate played a crucial role in the highly stereocontrolled total synthesis of (+)-bengamide E, transforming efficiently into other complex structures (Mukai et al., 1995).

Spectroscopic Investigations

The compound was a subject of spectroscopic investigations to understand its structures in different solvents. Studies involving vibrational absorption, vibrational circular dichroism, and optical rotatory dispersion highlighted the solvent-dependent properties of diisopropyl tartrate (Zhang & Polavarapu, 2007).

Quantum Chemical Studies

Quantum chemical methods have been employed to study the modified asymmetric allylation of benzaldehyde controlled by diisopropyl D-(-)-tartrate auxiliary, predicting product configurations in line with experimental results (Wan-suo Chen & Zhi-rong Chen, 2005).

Catalytic Enantioselective Epoxidation

The compound was used in catalytic enantioselective epoxidation of homoallylic alcohols, demonstrating different enantiofacial preferences based on Zr/ligand ratios (Okachi et al., 2003).

Asymmetric Addition to Imines

It also facilitated the asymmetric nucleophilic addition of Reformatsky-type reagent to imines, leading to the formation of β-amino acid ester derivatives with excellent enantioselectivities (Ukaji et al., 2001).

Future Directions

As a chiral intermediate for pharmaceuticals and agrochemicals, DIPT has significant potential for future applications . Its use in asymmetric synthesis as a catalyst continues to be a critical area of research .

properties

IUPAC Name

dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBCWEDRGPSHQH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl d-tartrate

CAS RN

62961-64-2
Record name Diisopropyl (-)-tartrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)-
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Record name Diisopropyl [S-(R*,R*)]-tartrate
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Record name Diisopropyl D-tartrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
236
Citations
JW Faller, X Liu - Tetrahedron letters, 1996 - Elsevier
… can be poisoned with an inactive enantiopure catalyst, diisopropyl D-tartrate/Ti(Oi-Pr)2CI2, to … BINOL catalyst could be poisoned with an inactive diisopropyl D-tartrate/Ti(OiPr)2CI 2 and …
Number of citations: 37 www.sciencedirect.com
C Mukai, SM Moharram, M Hanaoka - Tetrahedron letters, 1997 - Elsevier
… tomato, was accomplished in a stereoselective manner from diisopropyl D-tartrate. This … of (+)-secosyrin 1 (1) from diisopropyl D-tartrate in a stereoselective fashion, which enabled us to …
Number of citations: 33 www.sciencedirect.com
C Wawrzeńczyk, J Zoń, E Leja - … Sulfur, and Silicon and the Related …, 1992 - Taylor & Francis
The synthesis of diisopropyl (2-hydroxy-3-alkene-1-yl) and (5-carbethoxy-2-alkene-1-yl)phosphonates from α, β-unsaturated aldehydes is described. The Sharpless epoxidation was …
Number of citations: 8 www.tandfonline.com
AD Marinković, MM Vuksanović, N Karić… - Polymer …, 2021 - Wiley Online Library
… Hydrophobically modified starch prepared using natural-based plasticizers/modifiers in a first step ([−]-diisopropyl D-tartrate [DiPT], ricinoleic acid [RA] and epoxidized soybean oil [ESO])…
W Chen, Z Chen - Journal of Zhejiang University-SCIENCE B, 2005 - Springer
The quantum chemical method is employed to study the modified asymmetric allylation of benzaldehyde controlled by diisopropyl D-(−)-tartrate auxiliary. All the structures are optimized …
Number of citations: 1 link.springer.com
HR Mohan, AS Rao - Organic preparations and procedures …, 1993 - Taylor & Francis
… The (-)-diisopropyl D-tartrate employed for this study was purchased from E. Merck Company (Schuchardt, Munich) and shows [a] = -16" (neat). Silica gel (60-120 mesh) was used for …
Number of citations: 3 www.tandfonline.com
I Georgiou, A Whiting - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… The boronic acids 6 were each reacted with either diisopropyl D-tartrate 7a, (R,R)-hydrobenzoin 7b or catechol 7c under dehydrating conditions in refluxing CDCl 3 , as outlined in eqn (…
Number of citations: 30 pubs.rsc.org
P Raghavendar Reddy, B Das - Helvetica Chimica Acta, 2015 - Wiley Online Library
… The synthesis involves (Ā)-diisopropyl d-tartrate as the starting material, and the … We have utilized a different starting material, (Ā)-diisopropyl dtartrate, and a different reaction sequence. …
Number of citations: 5 onlinelibrary.wiley.com
P Zhang, PL Polavarapu - The Journal of Physical Chemistry A, 2007 - ACS Publications
… For the β-CD complexes of diethyl-l-tartrate, diethyl-d-tartrate, diisopropyl-l-tartrate, and diisopropyl-d-tartrate optical rotations were also measured in H 2 O at 589 nm in the …
Number of citations: 48 pubs.acs.org
C Mukai, SM Moharram, O Kataoka… - Journal of the Chemical …, 1995 - pubs.rsc.org
… Diisopropyl D-tartrate 7 was efficiently transformed into the hexacarbonyl dicobalt complexed aldehyde 23. A highly stereocontrolled aldol reaction of 23 with the 0,s-acetal 20 in the …
Number of citations: 48 pubs.rsc.org

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